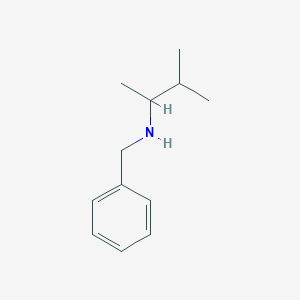

N-benzyl-3-methylbutan-2-amine

描述

N-benzyl-3-methylbutan-2-amine is an organic compound belonging to the class of amines It is characterized by the presence of a benzyl group attached to the nitrogen atom, along with a 3-methylbutan-2-amine backbone

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3-methylbutan-2-amine typically involves the alkylation of 3-methylbutan-2-amine with benzyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

3-methylbutan-2-amine+benzyl chloride→this compound+HCl

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of solvent-free conditions or green solvents like water can also be explored to make the process more environmentally friendly .

化学反应分析

Types of Reactions: N-benzyl-3-methylbutan-2-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like sodium azide or thiols can be used in the presence of a suitable base.

Major Products:

Oxidation: Formation of benzyl nitrile or benzyl imine.

Reduction: Formation of this compound derivatives.

Substitution: Formation of substituted benzyl derivatives.

科学研究应用

N-benzyl-3-methylbutan-2-amine is an organic compound with a molecular formula of , featuring an amine functional group and a structural composition that includes a benzyl group attached to a branched alkyl chain . It is a secondary amine, where the nitrogen atom is bonded to a benzyl group and a 3-methyl-2-butanamine moiety. this compound is of interest in medicinal chemistry and organic synthesis because of its potential biological activities and applications.

Scientific Research Applications

This compound and similar compounds have potential applications in scientific research:

- Medicinal Chemistry Compounds with similar structures to N-benzyl-3-methyl-2-butanamine may exhibit biological activities, particularly in pharmacology.

- Organic Synthesis N-benzyl-3-methyl-2-butanamine can be used as an intermediate in the synthesis of more complex organic molecules.

Potential Biological Activities

Research indicates that N-benzyl-3-methyl-2-butanamine may exhibit various biological activities, particularly in the realm of pharmacology:

- Further studies are necessary to elucidate the specific biological activities of N-benzyl-3-methyl-2-butanamine.

- Interaction studies involving N-benzyl-3-methyl-2-butanamine focus on its behavior in biological systems. These studies are crucial for determining the compound's viability in clinical applications.

Additional Applications and Research

- ß-Lactams Synthesis: N-benzyl groups have been explored for their potential as protecting groups in the synthesis of 3-amino-4-substituted monocyclic ß-lactams . Research has been conducted to optimize the synthesis of these compounds, which have applications as inhibitors of various proteases and modulators .

- Hydrogels: Hydrogels, which are highly hydrated three-dimensional (3D) polymeric matrices, hold substantial promise in medical and biomedical fields, owing to their excellent biocompatibility, chemical modifiability, and physical tunability, along with relatively straightforward processing procedures .

- Polyphenol-containing nanoparticles: Polyphenol-containing nanoparticles have attracted extensive research attention due to their antioxidation property, anticancer activity, and universal adherent affinity, and thus have shown great promise in the preparation, stabilization, and modification of multifunctional nanoassemblies for bioimaging, therapeutic delivery, and other biomedical applications .

作用机制

The mechanism of action of N-benzyl-3-methylbutan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances the lipophilicity of the compound, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with its target, leading to the desired biological effect. The exact pathways involved depend on the specific application and target .

相似化合物的比较

- N-benzyl-2-methylpropan-2-amine

- N-benzyl-3-methylbutan-1-amine

- N-benzyl-2-methylbutan-2-amine

Comparison: N-benzyl-3-methylbutan-2-amine is unique due to the position of the methyl group on the butan-2-amine backbone. This structural difference can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .

生物活性

N-benzyl-3-methylbutan-2-amine, a compound with a secondary amine configuration, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a benzyl group attached to a branched alkyl chain. Its molecular formula is with a molecular weight of approximately 191.29 g/mol. The compound's secondary amine configuration influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 191.29 g/mol |

| Amine Type | Secondary amine |

The biological activity of this compound is primarily attributed to its interaction with various receptors in biological systems. It may function as an agonist or antagonist , modulating receptor activity and influencing downstream signaling pathways. The specific molecular targets and pathways involved depend on the context in which the compound is applied.

Anticancer Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, derivatives of similar compounds have shown promising results against various cancer cell lines, including leukemia and breast cancer .

Case Study: Anticancer Efficacy

- Study Focus : Evaluation of anticancer activity against leukemia and breast cancer cell lines.

- Findings : Certain derivatives demonstrated non-cytotoxic effects while effectively inhibiting cancer cell growth.

Antimicrobial Activity

Additionally, this compound has potential antimicrobial properties. Compounds with similar structures have been tested against various bacterial strains, showing notable antibacterial activity. This suggests that this compound may also exhibit similar effects.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is essential to compare it with structurally related compounds:

| Compound Name | Structure Characteristics | Notable Properties |

|---|---|---|

| N-benzyl-1-methylbutanamine | Similar benzyl group but linear chain | Potentially different biological activity |

| N,N-dimethylbenzylamine | Two methyl groups on nitrogen | Increased lipophilicity; different receptor activity |

| Benzylamine | Simple primary amine without branched structure | Basic properties; widely studied in pharmaceuticals |

Research Findings

- Synthesis and Evaluation : The synthesis of this compound involves several key steps, often utilizing various alkylating agents to optimize yield and purity. Preliminary evaluations suggest diverse biological activities warranting further investigation.

- Structure–Activity Relationships (SAR) : Research indicates that modifications in the benzyl portion can significantly impact binding affinity and functional activity at serotonin receptors (5-HT2A and 5-HT2C), suggesting potential applications in psychopharmacology .

属性

IUPAC Name |

N-benzyl-3-methylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-10(2)11(3)13-9-12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSTYIEJFRYCKGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70549572 | |

| Record name | N-Benzyl-3-methylbutan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70549572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110871-35-7 | |

| Record name | N-Benzyl-3-methylbutan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70549572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。